molecular formula C19H19N5O2 B2948863 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034620-53-4

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2948863
CAS RN: 2034620-53-4
M. Wt: 349.394
InChI Key: KDSMDBKWAOXKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, also known as DMXAA, is a synthetic molecule with potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been studied for its mechanism of action and potential applications in cancer research.

Mechanism of Action

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral infections and cancer. When (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone binds to the STING receptor, it triggers the production of type I interferons and other cytokines, which can activate immune cells and lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of cytokines, including interferons and tumor necrosis factor-alpha (TNF-alpha). (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in animal models. However, (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several potential future directions for research on (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone. One area of focus is the development of more efficient synthesis methods for (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which could increase its availability for research. Another area of focus is the potential use of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone and its potential applications in cancer research.

Synthesis Methods

The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves several steps, including the reaction of quinoxaline with ethyl 2-bromoacetate, the subsequent reaction with 2-amino-4,6-dimethylpyrimidine, and the final reaction with 1-pyrrolidinecarboxylic acid. The resulting compound is (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, which can be purified and used for further research.

Scientific Research Applications

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is believed to work by activating the immune system and promoting the production of cytokines, which can lead to the destruction of cancer cells.

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)26-14-7-8-24(11-14)18(25)17-10-20-15-5-3-4-6-16(15)23-17/h3-6,9-10,14H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSMDBKWAOXKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

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